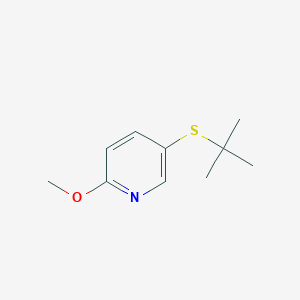
5-(tert-Butylthio)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-2-methoxypyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-methoxypyridine typically involves the introduction of the tert-butylthio group and the methoxy group onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group, yielding 2-methoxypyridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methoxypyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butylthio)-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-methoxypyridine involves its interaction with specific molecular targets. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The methoxy group can also affect the compound’s solubility and overall chemical behavior. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the tert-butylthio group, making it less reactive in certain chemical reactions.
5-(tert-Butylthio)pyridine: Lacks the methoxy group, affecting its solubility and reactivity.
2-Methoxy-5-methylpyridine: Substituted with a methyl group instead of a tert-butylthio group, leading to different chemical properties.
Uniqueness
5-(tert-Butylthio)-2-methoxypyridine is unique due to the presence of both the tert-butylthio and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-methoxypyridine |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)13-8-5-6-9(12-4)11-7-8/h5-7H,1-4H3 |
InChI Key |
BWKBAHZNCQUVGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


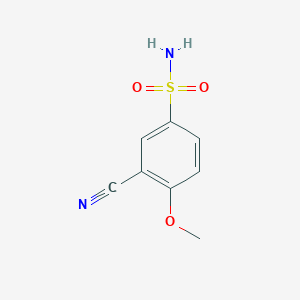
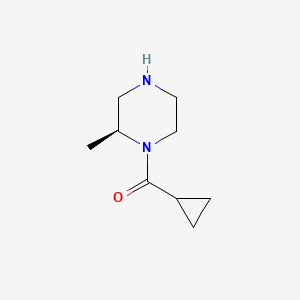
![2-(6-Methyl-4-oxo-[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B12998377.png)
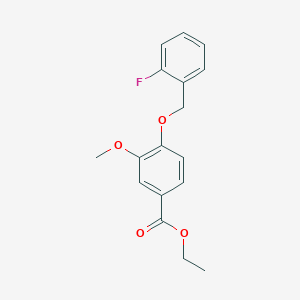
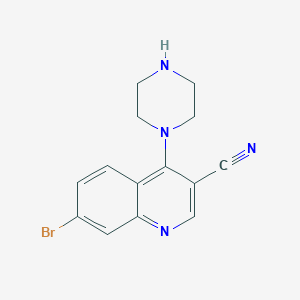
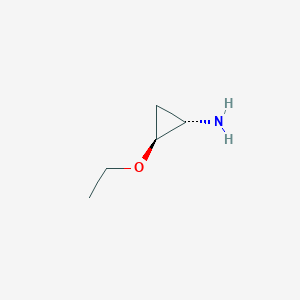
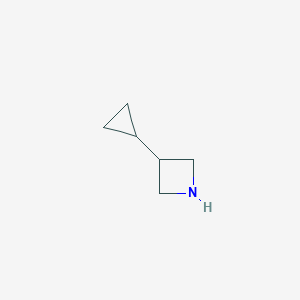
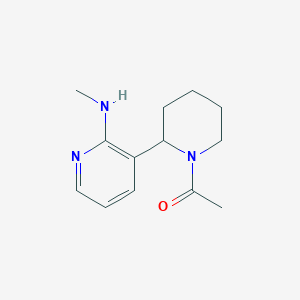
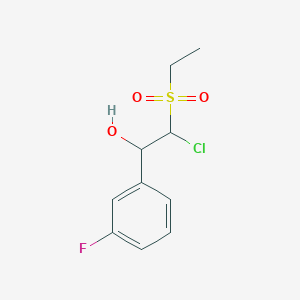

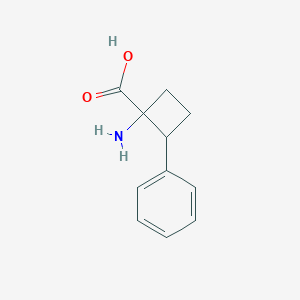
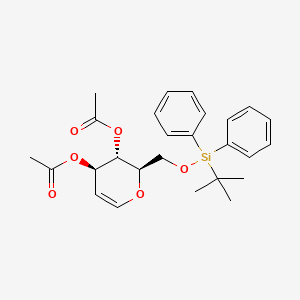
![4-(Trifluoromethyl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12998443.png)

